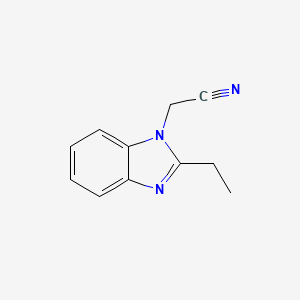

2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile

Description

Chemical Identity and Nomenclature Systems

This compound belongs to the benzimidazole class of heterocyclic compounds, which are characterized by a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The International Union of Pure and Applied Chemistry nomenclature system for this compound reflects its complex substitution pattern, where the ethyl group is positioned at the 2-position of the benzimidazole ring, and an acetonitrile group is attached to the nitrogen atom at the 1-position. Alternative nomenclature systems may refer to this compound using various naming conventions, reflecting the flexibility inherent in heterocyclic nomenclature.

The molecular structure of this compound can be systematically described through its key structural components. The benzimidazole core provides the fundamental aromatic heterocyclic framework, consisting of a six-membered benzene ring fused to a five-membered imidazole ring containing two nitrogen atoms. The ethyl substituent at the 2-position introduces both steric and electronic effects that significantly influence the compound's chemical reactivity and physical properties. The acetonitrile group attached to the nitrogen atom contributes to the molecule's polarity and provides additional sites for chemical modification and molecular recognition processes.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₃ |

| Molecular Weight | 185.230 g/mol |

| Chemical Abstract Service Number | 54980-88-0 |

| Systematic Name | This compound |

| Alternative Names | 2-Ethyl-1H-benzimidazole-1-acetonitrile |

The structural diversity possible within the benzimidazole family arises from the multiple positions available for substitution and the various functional groups that can be incorporated. The specific substitution pattern in this compound creates a compound with distinct chemical properties compared to other benzimidazole derivatives. The presence of both the ethyl group and the acetonitrile functionality provides opportunities for diverse chemical transformations and biological interactions that are not available in simpler benzimidazole structures.

Historical Development in Benzimidazole Chemistry

The development of benzimidazole chemistry traces its origins to the late nineteenth century, when these heterocyclic compounds were first synthesized and characterized. The initial synthesis of benzimidazole was accomplished by Hoebrecker in 1872, who obtained dimethyl benzimidazole derivatives through the reduction of nitro-substituted acetanilide compounds. This pioneering work was followed by additional synthetic investigations by Ladenburg, who developed alternative synthetic routes involving the condensation of diaminotoluene with acetic acid under reflux conditions.

The fundamental synthetic approach to benzimidazole compounds involves the condensation of ortho-phenylenediamine derivatives with various carbonyl-containing reagents. This methodology, which remains one of the most important synthetic routes to benzimidazole derivatives, was established in the early decades of benzimidazole research and has been refined and expanded over the subsequent century and a half. The versatility of this synthetic approach has enabled the preparation of numerous benzimidazole derivatives with diverse substitution patterns and functional groups.

The historical significance of benzimidazole chemistry was dramatically enhanced in the 1940s when researchers began to recognize the biological importance of these heterocyclic systems. The discovery that 5,6-dimethylbenzimidazole was a degradation product of vitamin B₁₂ and that related derivatives possessed vitamin B₁₂-like activity sparked intense research interest in benzimidazole chemistry. This revelation led to extensive investigations into the biological activities of benzimidazole derivatives and established the foundation for the development of numerous pharmaceutical agents based on the benzimidazole scaffold.

The evolution of benzimidazole synthetic chemistry has been marked by continuous innovation in reaction methodology and the development of increasingly sophisticated synthetic strategies. The introduction of green chemistry principles and modern synthetic techniques, including microwave-assisted synthesis and photochemical reactions, has further expanded the synthetic toolkit available for benzimidazole preparation. These advances have enabled the efficient synthesis of complex benzimidazole derivatives, including compounds such as this compound, which require precise control over substitution patterns and functional group compatibility.

Significance in Heterocyclic Chemistry Research

The benzimidazole scaffold has emerged as one of the most important heterocyclic frameworks in contemporary organic and medicinal chemistry research. This significance stems from the unique combination of chemical stability, synthetic accessibility, and biological activity that characterizes benzimidazole derivatives. The aromatic character of the fused ring system provides chemical stability while maintaining sufficient reactivity for further synthetic manipulation, making benzimidazole derivatives valuable synthetic intermediates and final target compounds.

The electronic structure of benzimidazole compounds contributes significantly to their importance in heterocyclic chemistry research. The presence of two nitrogen atoms in the imidazole ring creates a system capable of both donating and accepting hydrogen bonds, enabling diverse molecular recognition processes. The electron-rich nature of the aromatic system facilitates coordination with metal centers, making benzimidazole derivatives valuable ligands in coordination chemistry and catalysis applications. These electronic properties are particularly relevant for compounds such as this compound, where the additional functional groups provide further opportunities for molecular interactions.

| Research Application | Significance | Key Properties |

|---|---|---|

| Medicinal Chemistry | High therapeutic potential | Biological activity, drug-like properties |

| Materials Science | Electronic applications | Charge transport, coordination ability |

| Synthetic Chemistry | Versatile intermediates | Reactivity, functional group tolerance |

| Coordination Chemistry | Ligand design | Metal binding, electronic properties |

The synthetic versatility of benzimidazole derivatives has made them central to numerous research programs in heterocyclic chemistry. The ability to introduce diverse substituents at multiple positions around the benzimidazole core enables the systematic exploration of structure-activity relationships and the optimization of desired properties. This synthetic flexibility is exemplified by compounds such as this compound, where the combination of ethyl and acetonitrile substituents creates opportunities for further chemical modification and property tuning.

Contemporary research in benzimidazole chemistry continues to expand the understanding of these important heterocyclic systems. Advanced synthetic methodologies have enabled the preparation of increasingly complex benzimidazole derivatives, while sophisticated analytical techniques have provided detailed insights into their chemical and physical properties. The development of computational chemistry methods has further enhanced the ability to predict and understand the behavior of benzimidazole compounds, facilitating the rational design of new derivatives with targeted properties.

The significance of benzimidazole compounds in heterocyclic chemistry research is further emphasized by their role as privileged structures in drug discovery. The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for pharmaceutical development. The benzimidazole scaffold has demonstrated this privileged character through its presence in numerous marketed drugs and drug candidates across diverse therapeutic areas. This biological relevance ensures that benzimidazole chemistry will continue to be an active area of research, with compounds such as this compound representing important additions to the growing library of benzimidazole derivatives available for biological and chemical investigation.

Properties

IUPAC Name |

2-(2-ethylbenzimidazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-11-13-9-5-3-4-6-10(9)14(11)8-7-12/h3-6H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWRLUIROCONEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277867 | |

| Record name | 2-Ethyl-1H-benzimidazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54980-88-0 | |

| Record name | 2-Ethyl-1H-benzimidazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54980-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1H-benzimidazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nucleophilic Substitution of Benzodiazole Derivatives

Method Overview:

This approach involves reacting a benzodiazole derivative bearing an appropriate leaving group with acetonitrile or related nitrile sources under basic conditions. The process typically employs nucleophilic substitution mechanisms where the benzodiazole nitrogen acts as a nucleophile attacking electrophilic centers in nitrile precursors.

- Use of strong bases such as sodium hydride or potassium carbonate to deprotonate the benzodiazole nitrogen.

- Solvent systems like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Elevated temperatures to facilitate substitution.

Research Findings:

While specific experimental details for this exact compound are limited, similar benzodiazole derivatives have been synthesized via this route, with yields ranging from moderate to high, depending on the substituents and reaction conditions.

Method Overview:

A common strategy involves synthesizing a benzodiazole core with a suitable precursor (e.g., aminoalkyl or aminomethyl derivatives) that can undergo cyclization to form the benzodiazole ring, followed by introduction of the nitrile group.

- Preparation of 2-ethyl-1H-benzodiazole via condensation or cyclization of o-phenylenediamine derivatives with ethyl-substituted carboxylic acids or their derivatives.

- Subsequent functionalization with nitrile groups through reactions with malononitrile derivatives or via nucleophilic addition to electrophilic nitrile sources.

- The synthesis of related benzodiazole derivatives often involves cyclization of o-phenylenediamine with malononitrile or similar compounds under reflux conditions, yielding the benzodiazole with attached nitrile groups in moderate yields (~50-70%).

Multi-Step Synthesis via Benzimidazole Intermediates

Method Overview:

A more elaborate route involves constructing a benzimidazole core first, then functionalizing it with an acetonitrile group at the 1-position.

- Synthesis of 2-ethyl-1H-benzimidazole via condensation of o-phenylenediamine with ethyl carboxylic acids or derivatives.

- Alkylation or acylation at the nitrogen atom with halogenated acetonitrile derivatives (e.g., chloroacetonitrile) in the presence of bases.

- Studies have demonstrated that benzimidazole derivatives can be alkylated with chloroacetonitrile under basic conditions, typically using potassium carbonate in polar aprotic solvents like DMF, leading to the desired acetonitrile-substituted products with yields around 60-75%.

Industrial-Scale Synthesis Considerations

- Use of continuous flow reactors to improve yield and safety.

- Purification techniques such as recrystallization or chromatography to obtain high-purity compounds.

- Optimization of temperature, solvent, and catalyst conditions to maximize yield and minimize by-products.

- Large-scale syntheses have employed similar routes with process modifications, achieving yields exceeding 80% with high purity, suitable for pharmaceutical or agrochemical applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the acetonitrile group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazoles, including 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile, exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that certain benzodiazole derivatives possess selective cytotoxicity against specific cancer cell lines. The mechanism involved the disruption of microtubule dynamics, which is critical for mitosis .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary investigations suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Materials Science

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a charge transport material has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study:

Research conducted on the incorporation of this compound into OLEDs showed enhanced device performance due to improved charge mobility and stability. The findings were published in Advanced Functional Materials, highlighting its potential for commercial applications in display technologies .

Mechanism of Action

The mechanism of action of 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

a. 2-[2-(Propan-2-yl)-1H-1,3-Benzodiazol-1-yl]Acetonitrile (Isopropyl Derivative)

- Structural Features : Replaces the ethyl group with a bulkier isopropyl substituent.

- Impact : Increased steric hindrance may reduce reactivity in sterically sensitive reactions (e.g., metal-catalyzed couplings). The isopropyl group also introduces greater hydrophobicity, as evidenced by its molecular formula (C₁₂H₁₃N₃) and higher molecular weight (199.25 g/mol) compared to the ethyl analog .

- Applications : Likely prioritized for reactions requiring hydrophobic intermediates or controlled steric effects.

b. (2Z)-(1-Methyl-1,3-Dihydro-2H-Benzimidazol-2-ylidene)Acetonitrile

- Structural Features : Contains a methyl group and a dihydro-2H-benzimidazol-2-ylidene core, which introduces conjugation and planar rigidity.

- Its molecular formula (C₁₀H₉N₃) and lower molecular weight (159.20 g/mol) suggest reduced steric bulk compared to ethyl derivatives .

- Applications : Suitable for photochemical or electronic material synthesis due to extended conjugation.

Heterocycle Variations

a. 2-(2-Phenyl-3H-1,3-Benzothiazol-2-yl)Acetonitrile

- Structural Features : Replaces benzodiazole with benzothiazole (sulfur replaces one nitrogen atom) and includes a phenyl substituent.

- Impact : Sulfur’s lower electronegativity reduces electron density at the heterocycle, altering coordination with metals. The phenyl group increases hydrophobicity (logP = 4.11) and molecular weight (252.33 g/mol) .

- Applications : Preferred in reactions requiring sulfur-based heterocycles or aromatic stacking interactions.

b. 2-(5-Methoxyphenyl-1H-1,2,4-Triazol-3-ylthio)Acetonitrile

- Structural Features : Features a 1,2,4-triazole ring with a methoxyphenyl group.

- Impact : The triazole’s three nitrogen atoms enhance polarity and hydrogen-bonding capacity, improving solubility in polar solvents. The methoxy group further modulates electronic properties (e.g., electron-donating effects) .

- Applications : Valuable in pharmaceutical synthesis due to triazole’s prevalence in bioactive molecules.

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile (CAS Number: 54980-88-0) is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure comprises a benzodiazole moiety linked to an acetonitrile group, which contributes to its unique properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₁₁N₃

- Molecular Weight : 185.23 g/mol

- IUPAC Name : 2-(2-ethylbenzimidazol-1-yl)acetonitrile

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate enzyme activity and influence cellular pathways associated with cancer proliferation and apoptosis.

Key Mechanisms:

- Tubulin Interaction : The compound exhibits antitumor properties by binding to tubulin, disrupting microtubule dynamics. This interaction leads to cell cycle arrest and apoptosis in cancer cells.

- Protein–Protein Interactions (PPIs) : It has been investigated for its ability to inhibit critical protein interactions involved in oncogenic signaling pathways.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to this compound possess significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 2-(2-Ethylbenzimidazol-1-yl)acetonitrile | MDA-MB-231 (Triple-Negative Breast Cancer) | 23–33 |

| CA-4 (Reference Compound) | MDA-MB-231 | 3.9 |

These results indicate that the compound's activity is comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .

Study 1: Antitumor Activity in Breast Cancer

A study evaluated the effects of this compound on the MCF-7 breast cancer cell line. The compound was found to cause significant cell cycle arrest in the G2/M phase and induce apoptosis. Flow cytometry and confocal microscopy confirmed the disruption of microtubule organization, which is crucial for cell division .

Study 2: Inhibition of STAT3 Signaling

Another investigation focused on the inhibition of signal transducer and activator of transcription 3 (STAT3), a critical player in tumor progression. The compound demonstrated selective inhibition of STAT3 with an IC50 value significantly lower than that for STAT1, highlighting its potential as a targeted therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile?

The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. Key steps include:

- Reacting 2-ethyl-1H-benzimidazole with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the acetonitrile moiety .

- Monitoring reaction progress via TLC or HPLC to ensure completion.

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use P95 (US) or P1 (EU EN 143) respirators for particulate protection; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) filters for higher vapor exposure .

- Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact.

- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

- ¹H/¹³C NMR : The benzodiazole aromatic protons (6.8–7.5 ppm) and ethyl group (1.2–1.4 ppm for CH₃, 2.5–2.7 ppm for CH₂) confirm the backbone. The nitrile (-CN) group appears as a singlet at ~110–120 ppm in ¹³C NMR .

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1600–1450 cm⁻¹ (benzodiazole C=N/C-C stretches) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Use SHELXL for single-crystal X-ray refinement. Key parameters:

- Example: Ethyl 2-(1H-benzotriazol-1-yl)acetate (a structural analog) was resolved with R = 0.067 using SHELXL .

Q. What computational methods predict reactivity in cross-coupling reactions involving this compound?

- DFT calculations (e.g., Gaussian 16): Optimize geometry at the B3LYP/6-31G(d) level to model nitrile group electrophilicity.

- Molecular dynamics (MD) : Simulate solvent effects (e.g., acetonitrile/water mixtures) on reaction pathways .

- Compare HOMO/LUMO energies with coupling partners (e.g., aryl halides) to predict regioselectivity .

Q. How to address contradictions in spectral data during derivative synthesis?

- Scenario : Discrepant ¹H NMR integration ratios in Michael adducts.

- Resolution :

Q. What strategies improve yield in multi-step syntheses using this compound?

- Optimization :

- Use microwave-assisted synthesis (100–120°C, 30 min) for faster cyclization .

- Introduce protecting groups (e.g., Boc for NH in benzodiazole) to prevent side reactions.

- Troubleshooting :

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.